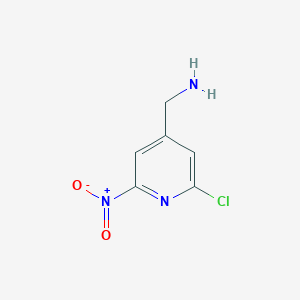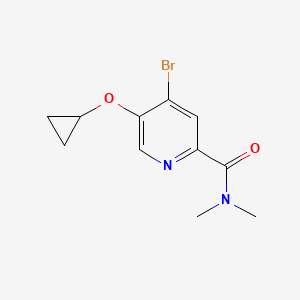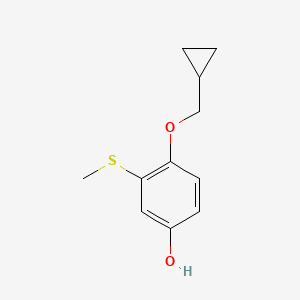
4-(Cyclopropylmethyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethyl)-2-fluorophenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a fluorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the use of (Bromomethyl)cyclopropane as a synthetic building block . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopropylmethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl-2-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropylmethyl-2-fluorocyclohexanol.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
4-(Cyclopropylmethyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Cyclopropylmethylphenol: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluorophenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
Cyclopropylmethyl-2-fluorocyclohexanol: A reduced form of the compound with different biological activities
Uniqueness: 4-(Cyclopropylmethyl)-2-fluorophenol is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
4-(cyclopropylmethyl)-2-fluorophenol |
InChI |
InChI=1S/C10H11FO/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
Clé InChI |
BDRLKQVUWGRMOG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)






